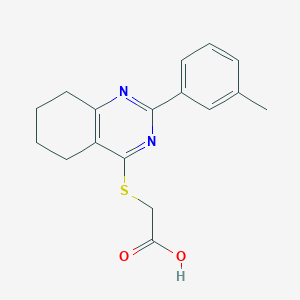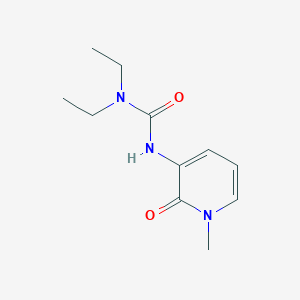![molecular formula C17H21N3O2 B7591076 N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PZ-2891 and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
PZ-2891 has potential applications in various fields of scientific research. One of the significant applications of PZ-2891 is in the field of cancer research. Studies have shown that PZ-2891 inhibits the growth of cancer cells by targeting the protein HSP90, which is involved in the folding and stabilization of various oncogenic proteins. PZ-2891 has also been found to target the protein HSP70, which is involved in the protein folding and degradation pathways. PZ-2891 has also shown potential applications in the field of neurodegenerative diseases, where it has been found to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson's disease.
Mecanismo De Acción
PZ-2891 targets the protein HSP90, which is involved in the folding and stabilization of various oncogenic proteins. PZ-2891 binds to the ATP-binding site of HSP90 and inhibits its function. PZ-2891 also targets the protein HSP70, which is involved in the protein folding and degradation pathways. PZ-2891 binds to the nucleotide-binding domain of HSP70 and inhibits its function. PZ-2891 has also been found to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson's disease.
Biochemical and Physiological Effects
PZ-2891 has been found to have various biochemical and physiological effects. In cancer cells, PZ-2891 inhibits the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. PZ-2891 has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, PZ-2891 has been found to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PZ-2891 has several advantages for lab experiments. It is a potent inhibitor of HSP90 and HSP70, making it a useful tool for studying the functions of these proteins. PZ-2891 has also been found to have low toxicity, making it a safe and reliable compound for lab experiments. However, PZ-2891 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the research on PZ-2891. One of the significant future directions is to investigate the potential applications of PZ-2891 in the treatment of various types of cancer. Another future direction is to study the potential applications of PZ-2891 in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of PZ-2891 and to develop more potent and selective inhibitors of HSP90 and HSP70.
Conclusion
In conclusion, PZ-2891 is a chemical compound with potential applications in various fields of scientific research. It has been synthesized through various methods and has been found to inhibit the growth of cancer cells and the aggregation of alpha-synuclein. PZ-2891 targets the protein HSP90 and HSP70 and has several advantages for lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of PZ-2891 has been achieved through various methods. One of the common methods involves the reaction of 4-(5-propan-2-yl-1,3-oxazol-2-yl)aniline with pyrrolidine-1-carboxylic acid to form PZ-2891. Another method involves the reaction of 4-(5-propan-2-yl-1,3-oxazol-2-yl)benzaldehyde with pyrrolidine-1-carboxamide to form PZ-2891.
Propiedades
IUPAC Name |
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)15-11-18-16(22-15)13-5-7-14(8-6-13)19-17(21)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLPMIBQITVRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)C2=CC=C(C=C2)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)

![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)


![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)

![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)

![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)
![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)
